Cas no 1030280-42-2 ({3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide)
![{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide structure](https://ja.kuujia.com/scimg/cas/1030280-42-2x500.png)
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide 化学的及び物理的性質
名前と識別子
-
- {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide
- 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
- AKOS026677615
- F0050-0043
- 1030280-42-2
- [3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide
-
- インチ: 1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1
- InChIKey: UQCUICPZCCADNG-UHFFFAOYSA-M
- SMILES: C(C12CC3CC(CC(C3)C1)C2)COCC(O)C[N+](C)(CC)CC.[I-]
計算された属性
- 精确分子量: 451.19473g/mol
- 同位素质量: 451.19473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 9
- 複雑さ: 350
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0050-0043-2μmol |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-10μmol |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-15mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-50mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-1mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-20mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-40mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-20μmol |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-30mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0050-0043-2mg |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide |
1030280-42-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide 関連文献
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
{3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodideに関する追加情報
Recent Advances in the Study of {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide (CAS: 1030280-42-2)
The compound {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide (CAS: 1030280-42-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This quaternary ammonium derivative, characterized by its adamantane moiety, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a novel drug delivery agent, particularly in targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier (BBB).
One of the key findings from the latest research is the compound's role in enhancing the solubility and bioavailability of poorly water-soluble drugs. The adamantane group, known for its lipophilic nature, facilitates the formation of stable complexes with hydrophobic drug molecules, thereby improving their dissolution profiles. Additionally, the quaternary ammonium moiety contributes to the compound's cationic nature, which is advantageous for interactions with negatively charged biological membranes. This dual functionality positions {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide as a versatile excipient in pharmaceutical formulations.
Recent in vitro and in vivo studies have demonstrated the compound's efficacy in drug delivery systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the formulation of a novel antiretroviral drug for HIV treatment. The study reported a significant improvement in the drug's pharmacokinetic profile, with enhanced cellular uptake and prolonged half-life. Another study, published in Bioconjugate Chemistry, explored its application in gene delivery, where the compound was used to complex with nucleic acids, resulting in improved transfection efficiency and reduced cytotoxicity compared to traditional cationic lipids.
Despite these promising results, challenges remain in the clinical translation of {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide. Issues such as potential immunogenicity and long-term toxicity need to be addressed through comprehensive preclinical and clinical trials. However, the compound's unique structural features and demonstrated efficacy in preliminary studies underscore its potential as a groundbreaking tool in drug delivery and therapeutic applications. Future research directions may include the exploration of its use in targeted cancer therapies and neurodegenerative disease treatments, leveraging its BBB-penetrating capabilities.
In conclusion, {3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide (CAS: 1030280-42-2) represents a significant advancement in the field of chemical biology and pharmaceutical sciences. Its multifaceted properties and demonstrated efficacy in enhancing drug delivery systems highlight its potential to address longstanding challenges in therapeutics. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and ensuring its safe and effective use in clinical settings.
1030280-42-2 ({3-[2-(adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylmethylazanium iodide) Related Products
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)
- 1436187-17-5(2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)




